1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime
Description
Properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(12-2-1-5-19-12)18-14-7-9-3-4-10-11(6-9)17-8-16-10/h1-7H,8H2/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOWJEDPSYKJLQ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Piperonal (1,3-Benzodioxole-5-Carbaldehyde)
Key Properties of Piperonal:
Oxime Formation: Synthesis of 1,3-Benzodioxole-5-Carbaldehyde Oxime
Reaction Mechanism
The oxime intermediate is synthesized via nucleophilic addition of hydroxylamine to the aldehyde group. As detailed in organic chemistry protocols, hydroxylamine hydrochloride (NH₂OH·HCl) reacts with piperonal in a polar solvent (e.g., ethanol or water) under mildly acidic conditions (pH 4–5, adjusted with sodium acetate). The mechanism proceeds as follows:
- Nucleophilic Attack : Hydroxylamine’s amino group attacks the electrophilic carbonyl carbon.
- Proton Transfer : A proton shifts from the hydroxylamine oxygen to the carbonyl oxygen.
- Water Elimination : The intermediate loses water, forming the oxime (C₈H₇NO₃).
Optimized Conditions:
Spectroscopic Validation
- IR Spectroscopy : The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of an oxime C=N stretch (~1640 cm⁻¹) confirm successful conversion.
- ¹H-NMR : The aldehyde proton signal (δ 9.8 ppm) is replaced by an oxime proton signal (δ 8.2 ppm).
Acylation of the Oxime: Synthesis of O-(2-Thienylcarbonyl)Oxime
Reaction Design
The oxime undergoes O-acylation with 2-thienylcarbonyl chloride in the presence of a base to neutralize HCl. Pyridine is commonly employed as both a catalyst and acid scavenger.
Reaction Scheme:
$$ \text{Oxime-OH} + \text{2-ThienylCOCl} \xrightarrow{\text{Pyridine}} \text{O-(2-Thienylcarbonyl)Oxime} + \text{HCl} $$
Procedure and Optimization
- Stepwise Addition : A solution of 2-thienylcarbonyl chloride in dry dichloromethane is added dropwise to the oxime dissolved in pyridine at 0°C.
- Stirring : The reaction proceeds at room temperature for 4–6 hours.
- Workup : The mixture is diluted with ice-cold water, and the product is extracted with dichloromethane, dried (Na₂SO₄), and purified via recrystallization.
Critical Parameters:
- Molar Ratio : 1:1.2 (oxime:acyl chloride) to ensure complete acylation.
- Solvent : Anhydrous conditions prevent hydrolysis of the acyl chloride.
- Yield : 70–75% after purification.
Comparative Analysis of Catalytic Systems
Recent advancements in acylation methodologies emphasize the use of recyclable heterogeneous catalysts. For example, a continuous-flow process employing a substoichiometric Brønsted acid catalyst achieved 73% conversion and 62% selectivity for acylated benzodioxole derivatives within 30 minutes at 100°C. While this method was applied to 1,3-benzodioxole, its principles are adaptable to oxime acylation, offering potential improvements in efficiency and sustainability.
Table 1. Catalytic Systems for Acylation Reactions
| Catalyst Type | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pyridine (Homogeneous) | 25 | 240 | 85 | 95 |
| Heterogeneous Acid | 100 | 30 | 73 | 62 |
| Lewis Acid (SnCl₄) | 0 | 60 | 90 | 98 |
Mechanistic Insights and Side Reactions
Competing Pathways
- N-Acylation : Under basic conditions, the oxime’s amine group may react with the acyl chloride, forming an N-acylated byproduct. This is mitigated by using a slight excess of acyl chloride and maintaining low temperatures.
- Hydrolysis : Moisture induces hydrolysis of 2-thienylcarbonyl chloride to 2-thiophenecarboxylic acid, necessitating anhydrous conditions.
Analytical Characterization of the Final Product
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
- Melting Point : 142–144°C (lit. 143°C).
Scale-Up and Industrial Feasibility
The continuous-flow method described in offers scalability advantages over batch processes, reducing reaction time and waste generation. Key considerations for industrial adoption include:
- Catalyst Recycling : Heterogeneous catalysts enable reuse across multiple batches.
- Solvent Recovery : Distillation reclaims unreacted 1,3-benzodioxole and solvents.
- Cost Analysis : 2-Thienylcarbonyl chloride’s commercial availability (~$120/kg) impacts overall economics.
Chemical Reactions Analysis
1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
- Biological Activity Studies : Research indicates that this compound exhibits potential anticancer and antiparasitic properties. Studies have shown its ability to inhibit key enzymes involved in cancer progression, such as tyrosinase and epidermal growth factor receptor (EGFR), leading to antiproliferative effects on cancer cells .
Medicine
- Therapeutic Potential : Ongoing research is exploring its efficacy as a therapeutic agent for diseases such as cancer and parasitic infections. The compound's biological activity suggests it may be beneficial in developing new treatment options .
Industry
- Material Development : The compound is also utilized in the development of new materials and chemical processes, highlighting its versatility beyond biological applications.
Case Studies and Research Findings
Recent studies have synthesized derivatives based on the benzodioxole structure and evaluated their biological activities. For example:
- A study focused on benzodioxole-based thiosemicarbazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines (A549 human lung adenocarcinoma and C6 rat glioma), indicating the potential for developing effective anticancer agents .
These findings underscore the therapeutic promise of 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime and its derivatives in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tyrosinase and EGFR, leading to antiproliferative effects on cancer cells . Additionally, it can induce apoptosis in tumor cells and exhibit antiparasitic activity by targeting specific pathways in parasites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime can be contextualized against related compounds, particularly benzimidazole derivatives and other oxime-containing heterocycles.
Structural Analogues: Benzimidazole 3-Oxides
and describe 2-aryl-1-hydroxy-5-(2-thenoyl)benzimidazole 3-oxides (e.g., 10a–m), synthesized via condensation of aldehydes with 4-(2-thenoyl)-1,2-benzoquinone dioxime (8) under acidic conditions . These compounds share a thiophene-derived acyl group (2-thenoyl) but differ in their core structure (benzimidazole vs. benzodioxole) and functional groups (hydroxy vs. oxime).
| Parameter | This compound | 2-Aryl-1-hydroxy-5-(2-thenoyl)benzimidazole 3-oxides |
|---|---|---|
| Core Structure | 1,3-Benzodioxole | Benzimidazole |
| Key Functional Groups | Aldehyde, oxime, 2-thienylcarbonyl | Hydroxy, 2-thenoyl, aryl/hetaryl substituents |
| Synthetic Route | Likely involves oxime formation and acylation | Condensation of aldehydes with benzoquinone dioxime |
| Reactivity | Oxime group may participate in nucleophilic reactions | Hydroxy and N-oxide groups influence redox properties |
Conversely, the N-oxide group in benzimidazoles may enhance solubility in polar solvents .
Oxime Derivatives
Oximes are well-known for their role as intermediates in organic synthesis and as bioactive molecules. For example:
- Benzaldoximes : Simple oximes like benzaldoxime exhibit antifungal activity but lack the thiophene moiety, which in the target compound could enhance lipophilicity and membrane penetration.
- Aryloxime Ethers : Compounds such as O-acylated oximes (e.g., O-acetylbenzaldoxime) demonstrate pesticidal activity. The 2-thienylcarbonyl group in the target compound may offer unique binding interactions in biological systems compared to simpler acyl groups.
Stability and Reactivity
- Thermal Stability : The benzodioxole ring is thermally stable due to its fused aromatic system, whereas benzimidazole N-oxides may decompose under prolonged heating due to the labile N–O bond .
- Hydrolytic Sensitivity : The oxime group in the target compound may hydrolyze under strongly acidic or basic conditions, whereas the hydroxy group in benzimidazole 3-oxides is less prone to hydrolysis.
Biological Activity
1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C13H9NO4S
- Molar Mass: 275.28 g/mol
- CAS Number: 111172-14-6
The compound features a benzodioxole structure, which is known for its diverse biological activities. The presence of the oxime functional group and a thienyl carbonyl moiety enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to its therapeutic potential in chronic diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering benefits in conditions characterized by excessive inflammation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or inflammatory processes.
- Receptor Modulation : It could interact with various receptors in the body, influencing signaling pathways related to inflammation and immune response.
- Metal Chelation : Its structural features suggest potential metal-chelating properties, which can enhance its antioxidant activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antioxidant | Reduces oxidative stress in vitro | |
| Anti-inflammatory | Decreases cytokine levels in animal models |
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison.
- Antioxidant Assessment : In vitro assays demonstrated that this compound effectively scavenged free radicals, showing a dose-dependent response.
- Inflammation Model : An animal study indicated that administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation, suggesting a potent anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
